molecular formula C14H15N3O4 B2394645 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide CAS No. 355384-42-8

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide

Cat. No. B2394645
M. Wt: 289.291
InChI Key: GLHWWLVAROPZMA-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide” is a chemical compound . It is also known by registry numbers ZINC000000483392 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=CC (=C (C (=C1)C)S (=O) (=O)NCC (=O)NCC2=CC (=O)N (C (=O)N2C)C)C . This representation provides a text notation for the compound’s structure, which can be used to generate a visual molecular structure.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis of Novel Compounds : Research has focused on synthesizing new chemical entities derived from pyrimidines and other heterocyclic compounds, demonstrating anti-inflammatory, analgesic, and COX inhibitory activities. One study synthesized various heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, from visnaginone and khellinone, showing significant COX-2 selectivity and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticonvulsant Activity : Certain phenoxyacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the potential of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide analogs in epilepsy treatment (Pańczyk et al., 2018).

Molecular Docking and Computational Studies

  • Molecular Docking Studies : The interaction of synthesized compounds with biological targets has been explored through molecular docking, providing insights into their potential therapeutic applications. For example, the docking study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrated moderate activity and highlighted the importance of structural features for binding to specific receptors (Severina et al., 2020).

Biological Evaluation and Activity

  • Antimicrobial Activity : Some studies have focused on evaluating the antimicrobial potential of pyrimidine derivatives, indicating their effectiveness against various bacterial and fungal strains. For instance, the synthesis and biological evaluation of certain pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities (Hossan et al., 2012).

  • Antifungal Effect : The antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound on important types of fungi demonstrated that specific derivatives could be developed into useful antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-11(8-13(19)17(2)14(16)20)15-12(18)9-21-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHWWLVAROPZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide

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